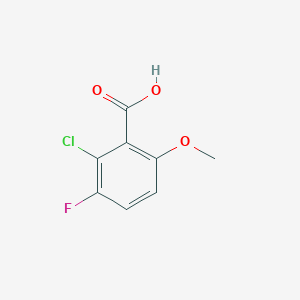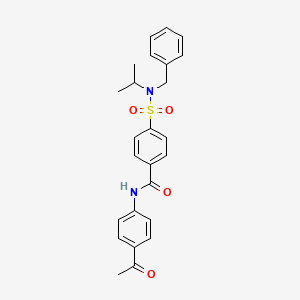![molecular formula C9H16O3 B2793715 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 66336-42-3](/img/structure/B2793715.png)
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
概要
説明
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 . It is used in the preparation of pyrrolopyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune, or neurodegenerative diseases .
Molecular Structure Analysis
The InChI code for 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is 1S/C9H16O3/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h10H,2-7H2,1H3 . The InChI key is AAYZDXMYYIJKLR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a powder with a melting point of 70-71°C . Its predicted boiling point is 267.7±40.0°C . The compound has a density of 1.14±0.1 g/cm3 . It is stored at room temperature .科学的研究の応用
Synthesis and Organic Chemistry
- Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, is a highly useful bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. It is synthesized using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane with enhanced yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).
- Potential Biolubricant from Oleic Acid : Novel compounds derived from methyl 9,10-dihydroxyoctadecanoate, using cyclopentanone and cyclohexanone, have been synthesized and identified as potential biolubricant candidates (Y. S. Kurniawan et al., 2017).
Chemical Communication and Entomology
- Chemical Communication in Insects : E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, a spiroacetal found in the frass of the fir bark beetle and male ash bark beetles, plays a role in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). It has been shown to affect the response of these insects to baited traps (U. Kohnle et al., 1992).
Antiviral Research
- Antiviral Activity of Derivatives : A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, related structurally to 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, demonstrated inhibitory effects on human coronavirus and influenza virus, pointing to the potential for antiviral drug development using similar scaffolds (Çağla Begüm Apaydın et al., 2019).
Chemistry of Heterocyclic Compounds
- Synthesis of Benzofurazan and Benzofuroxan Derivatives : Research into the synthesis of derivatives of benzofurazan and benzofuroxan starting from 1,4-dioxaspiro[4,5]decan-8-one and 4-hydroxycyclohexanone shows the versatility of this compound in forming complex heterocyclic structures (V. A. Samsonov & L. B. Volodarsky, 2000).
作用機序
Biochemical Pathways
It has been suggested that this compound can be used to synthesize pharmaceutical compounds such as diuretics , indicating a potential role in renal function and fluid balance.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, it is recommended to store the compound at room temperature .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
特性
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZDXMYYIJKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
66336-42-3 | |
| Record name | 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

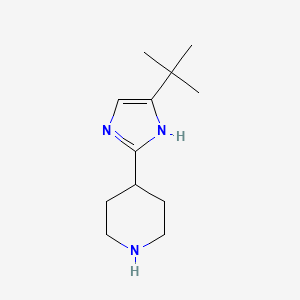
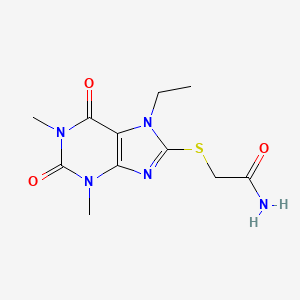
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2793642.png)


![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)

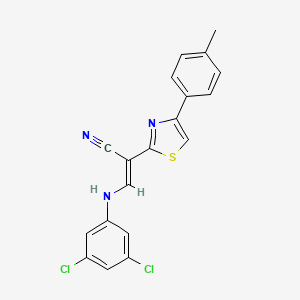

![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
